7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride
YM-298198 is a non-competitive antagonist of the metabotropic glutamate receptor type I (mGluR1; Ki = 19 nM). It is selective for mGluR1 over mGluR2-7 (IC50s = 0.016 and >10 μM, respectively). YM-298198 binds to rat cerebellum membranes (Ki = 20 nM). In vivo, YM-298198 (10 and 30 mg/kg, p.o.) increases nociceptive response latency in a mouse model of hyperalgesia induced by streptozotocin without affecting motor coordination in a rotarod test. YM-298198 also reduces reinstatement of drug-seeking behavior induced by cocaine priming in rats.
Non-competitive antagonist with high affinity and selectivity for mGlu1 receptors (Ki = 19 nM); inactive at other mGlu receptor subtypes (mGlu2-7), ionotropic receptors and glutamate transporters (IC50 > 10 μM). Inhibits glutamate-induced IP production more potently than CPCCOEt (IC50 values are 16 nM and 6.3 μM respectively), and is orally active in vivo, demonstrating an antinociceptive effect in hyperalgesic mice.
Non-competitive antagonist with high affinity and selectivity for mGlu1 receptors (Ki = 19 nM); inactive at other mGlu receptor subtypes (mGlu2-7), ionotropic receptors and glutamate transporters (IC50 > 10 μM). Inhibits glutamate-induced IP production more potently than CPCCOEt (IC50 values are 16 nM and 6.3 μM respectively), and is orally active in vivo, demonstrating an antinociceptive effect in hyperalgesic mice.
Brand Name:
Vulcanchem
CAS No.:
1216398-09-2
VCID:
VC0004502
InChI:
InChI=1S/C18H22N4OS.ClH/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18;/h8-10,13H,3-7,19H2,1-2H3;1H
SMILES:
CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4.Cl
Molecular Formula:
C18H23ClN4OS
Molecular Weight:
378.9 g/mol
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride
CAS No.: 1216398-09-2
Cat. No.: VC0004502
Molecular Formula: C18H23ClN4OS
Molecular Weight: 378.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | YM-298198 is a non-competitive antagonist of the metabotropic glutamate receptor type I (mGluR1; Ki = 19 nM). It is selective for mGluR1 over mGluR2-7 (IC50s = 0.016 and >10 μM, respectively). YM-298198 binds to rat cerebellum membranes (Ki = 20 nM). In vivo, YM-298198 (10 and 30 mg/kg, p.o.) increases nociceptive response latency in a mouse model of hyperalgesia induced by streptozotocin without affecting motor coordination in a rotarod test. YM-298198 also reduces reinstatement of drug-seeking behavior induced by cocaine priming in rats. Non-competitive antagonist with high affinity and selectivity for mGlu1 receptors (Ki = 19 nM); inactive at other mGlu receptor subtypes (mGlu2-7), ionotropic receptors and glutamate transporters (IC50 > 10 μM). Inhibits glutamate-induced IP production more potently than CPCCOEt (IC50 values are 16 nM and 6.3 μM respectively), and is orally active in vivo, demonstrating an antinociceptive effect in hyperalgesic mice. |
|---|---|
| CAS No. | 1216398-09-2 |
| Molecular Formula | C18H23ClN4OS |
| Molecular Weight | 378.9 g/mol |
| IUPAC Name | 7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C18H22N4OS.ClH/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18;/h8-10,13H,3-7,19H2,1-2H3;1H |
| Standard InChI Key | WYTJVUVCSUWZTH-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4.Cl |
| Canonical SMILES | CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4.Cl |
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